1-Bromo-3-(1-cyclohexylethoxy)benzene
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Overview
Description
1-Bromo-3-(1-cyclohexylethoxy)benzene is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with a bromine atom and a 1-cyclohexylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-cyclohexylethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 3-(1-cyclohexylethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the para position relative to the 1-cyclohexylethoxy group.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-cyclohexylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield phenol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-(1-cyclohexylethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: The compound can be employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-cyclohexylethoxy)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The compound’s reactivity can be influenced by the electron-donating or electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of a 1-cyclohexylethoxy group.
1-Bromo-3-nitrobenzene: Contains a nitro group in place of the 1-cyclohexylethoxy group.
Uniqueness
1-Bromo-3-(1-cyclohexylethoxy)benzene is unique due to the presence of the 1-cyclohexylethoxy group, which can impart specific steric and electronic properties to the compound. This makes it a valuable intermediate in organic synthesis and materials science, where such properties can be leveraged to achieve desired outcomes.
Properties
Molecular Formula |
C14H19BrO |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-bromo-3-(1-cyclohexylethoxy)benzene |
InChI |
InChI=1S/C14H19BrO/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h5,8-12H,2-4,6-7H2,1H3 |
InChI Key |
JCMNVOCJZYBNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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